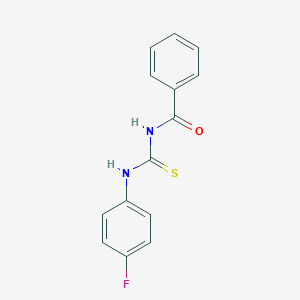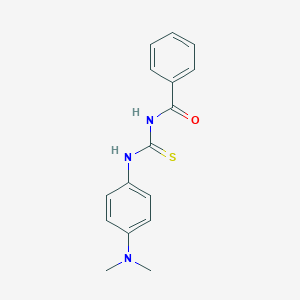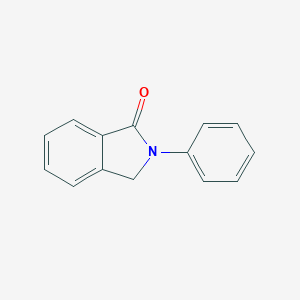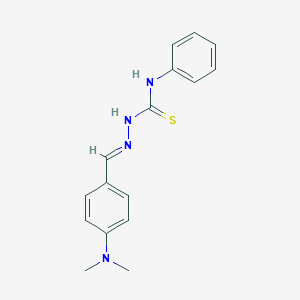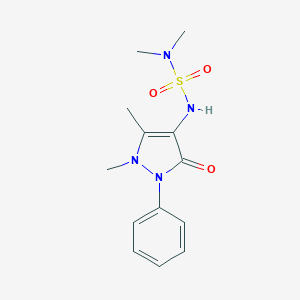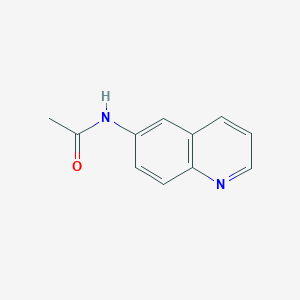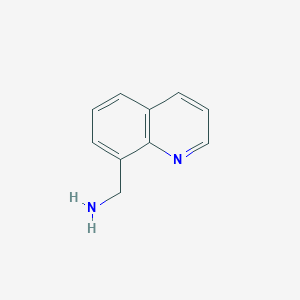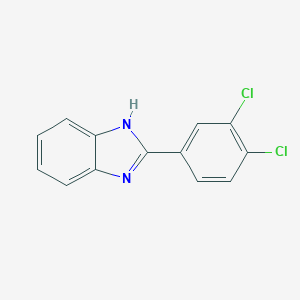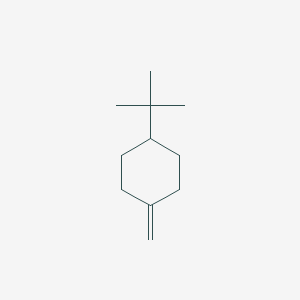
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-
概要
説明
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C10H18, and is classified as a cyclic hydrocarbon. Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is used in a variety of applications, including as a solvent, in the manufacturing of plastics, and in the synthesis of other chemicals.
作用機序
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is not well understood, but it is believed to act as a non-specific inhibitor of enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
生化学的および生理学的効果
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has several advantages and limitations for lab experiments. One advantage is its nonpolar nature, which allows it to dissolve a wide range of organic compounds. However, its non-specific inhibition of enzymes and proteins can make it difficult to study specific pathways or enzymes.
将来の方向性
There are several future directions for research on Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-. One area of research could be the development of more specific inhibitors of enzymes and proteins, which could be used to study specific pathways or enzymes. Another area of research could be the development of new applications for Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-.
科学的研究の応用
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in organic chemistry, as it is nonpolar and can dissolve a wide range of organic compounds. It is also used in the manufacturing of plastics, as it can be used to produce polycarbonates and other polymers.
特性
CAS番号 |
13294-73-0 |
|---|---|
製品名 |
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- |
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC名 |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
InChIキー |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
正規SMILES |
CC(C)(C)C1CCC(=C)CC1 |
その他のCAS番号 |
13294-73-0 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

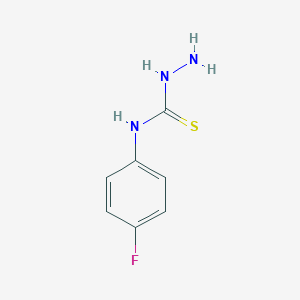
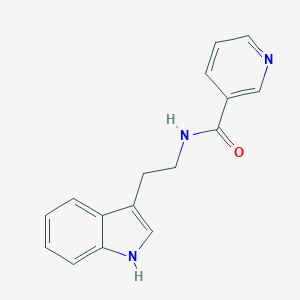
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
